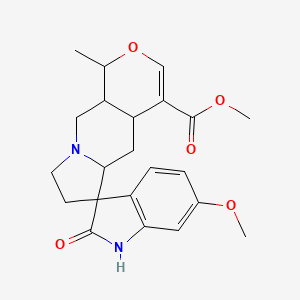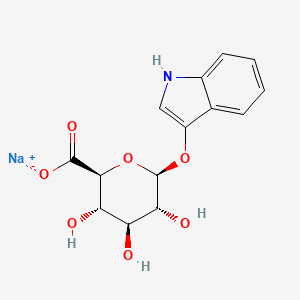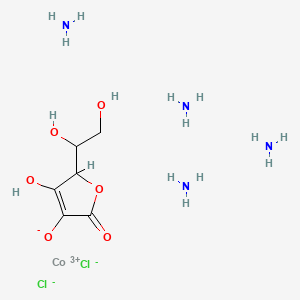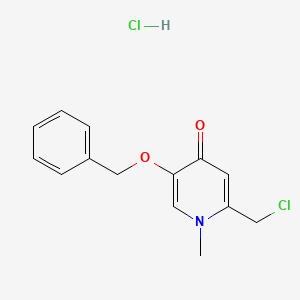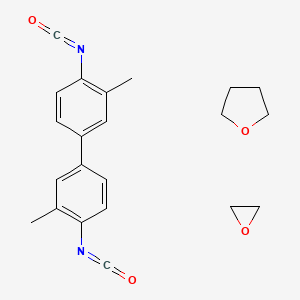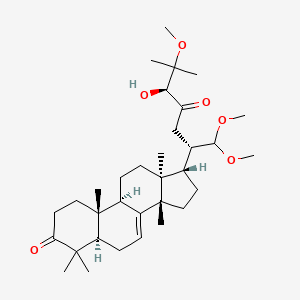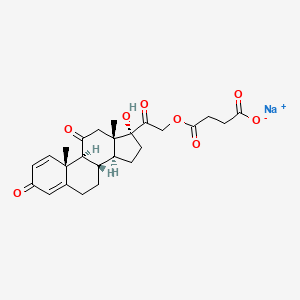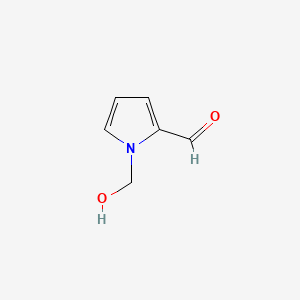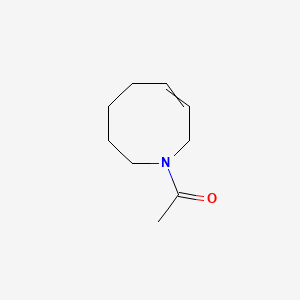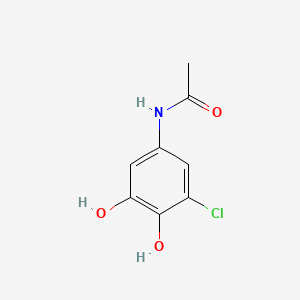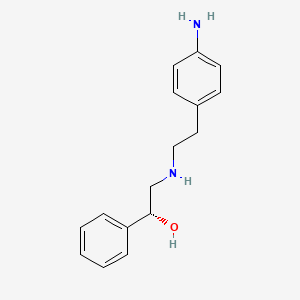
(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol
Übersicht
Beschreibung
(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O and its molecular weight is 256.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stoffwechselstörungen
Mirabegron wurde hinsichtlich seiner Nützlichkeit bei Stoffwechselstörungen untersucht . Es ist ein selektiver β3-adrenerger Rezeptoragonist, der als potenzielles Mittel zur Aktivierung von braunem Fettgewebe (BAT) und zur metabolischen Regulation Aufmerksamkeit erregt hat . BAT hat sich aufgrund seiner thermogenen und anti-obesogenen Eigenschaften als potenzielles therapeutisches Ziel für Stoffwechselstörungen herauskristallisiert .
Behandlung von Fettleibigkeit
Mirabegron hat sich in Tier- und Humanstudien als wirksamer Aktivator von braunem Fettgewebe, Stimulator von „beige" Zellen und Regulator der metabolischen Homöostase erwiesen . Obwohl bisher kein signifikanter Gewichtsverlust bei übergewichtigen Patienten nach Mirabegron-Behandlung nachgewiesen wurde, wird angenommen, dass kleinere Dosen von Mirabegron, die über einen längeren Zeitraum eingenommen werden, braunes und „beige" Fettgewebe stimulieren könnten, was zu Gewichtsverlust führt .
Diabetes-Management
Die Wirkungen von Mirabegron können zu einer Senkung des Blutzuckerspiegels bei übergewichtigen/fettleibigen und diabetischen Patienten führen . Die Aktivierung von BAT durch Mirabegron könnte einen neuartigen Ansatz zur Behandlung von Diabetes darstellen .
Überaktives Blasensyndrom
Mirabegron wird klinisch bei überaktivem Blasensyndrom eingesetzt . Es hat sich gezeigt, dass es die Symptome dieser Erkrankung effektiv kontrollieren kann .
Neurogene Detrusor-Überaktivität
Mirabegron allein oder in Kombination mit Anticholinergika ist eine bevorzugte Behandlungsoption vor der Anwendung einer intradetrusoralen Injektion von Onabotulinumtoxin-A für Patienten mit unzureichender Reaktion auf eine anticholinerge Therapie
Biochemische Analyse
Biochemical Properties
In biochemical reactions, ®-2-((4-Aminophenethyl)amino)-1-phenylethanol interacts with various enzymes, proteins, and other biomolecules. For instance, it is rapidly taken up by the tissues of rats following parenteral administration . The highest concentrations of the drug were found in the lungs, kidneys, and brain .
Cellular Effects
®-2-((4-Aminophenethyl)amino)-1-phenylethanol influences cell function in various ways. For example, concentrations of this compound in rat brain bear a linear relationship to the degree of analgesia , indicating its significant impact on cellular processes in the nervous system.
Molecular Mechanism
At the molecular level, ®-2-((4-Aminophenethyl)amino)-1-phenylethanol exerts its effects through several mechanisms. One of the major pathways involves acetylation of the aromatic amino group in the compound, which is a major pathway in rats and guinea pigs .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of ®-2-((4-Aminophenethyl)amino)-1-phenylethanol can change. For instance, it is acetylated in the rat and guinea pig, probably in the liver, possibly also in the lungs, to produce another analgesic, acetyl anileridine .
Metabolic Pathways
®-2-((4-Aminophenethyl)amino)-1-phenylethanol is involved in several metabolic pathways. The metabolism of this compound resembles that of meperidine in that the major pathways involve saponification and destruction of the isonipecotic acid moiety .
Eigenschaften
IUPAC Name |
(1R)-2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12,17H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAHDMSPHZSMQN-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391901-45-4 | |
| Record name | 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391901454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-2-{[2-(4-Aminophenyl)ethyl]amino}-1-phenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((4-AMINOPHENETHYL)AMINO)-1-PHENYLETHANOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16J30IOW0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


